2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate
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Overview
Description
2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of phthalic anhydride with glycine to form 1,3-dioxoisoindoline-2-acetic acid. This intermediate is then esterified with ethanol to produce ethyl 2-(1,3-dioxoisoindol-2-yl)acetate . The final step involves the reaction of this ester with (E)-2-phenylethenylsulfonyl chloride in the presence of a base to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol, depending on the reducing agent used.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with protein active sites, potentially inhibiting enzyme activity. The phenylethenyl group may enhance binding affinity through hydrophobic interactions, while the dioxoisoindolyl moiety can participate in hydrogen bonding and π-π stacking interactions[3][3].
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1,3-dioxoisoindol-2-yl)acetate: A simpler ester derivative used as an intermediate in various syntheses.
Methyl 2-(1,3-dioxoisoindol-2-yl)acetate: Another ester derivative with similar reactivity but different physical properties.
2-(1,3-Dioxoisoindol-2-yl)oxyacetic acid: A related compound with a carboxylic acid group instead of an ester.
Uniqueness
2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonylamino group and the phenylethenyl moiety distinguishes it from simpler derivatives, potentially enhancing its utility in various applications.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c23-18(14-21-29(26,27)13-10-15-6-2-1-3-7-15)28-12-11-22-19(24)16-8-4-5-9-17(16)20(22)25/h1-10,13,21H,11-12,14H2/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBKCXFJJWICJG-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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